molecular formula C20H24N2O5S B5780418 N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No. B5780418
M. Wt: 404.5 g/mol
InChI Key: ZIOHNBWEMRAJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as DMF-MOR-4, is a chemical compound that has gained attention from the scientific community due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Mechanism of Action

N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways involved in various disease processes. In cancer cells, N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide can promote the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in laboratory experiments. In cancer cells, N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in laboratory experiments is its specificity for certain enzymes and signaling pathways. This allows for targeted inhibition of specific disease processes without affecting normal cellular functions. However, one of the limitations of N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is its relatively low solubility in water, which can limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of research is the development of more efficient synthesis methods for N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, which could lead to increased availability and lower costs. Another area of research is the exploration of N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide's potential therapeutic applications in other diseases, such as neurological disorders and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in vivo.

Synthesis Methods

N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide can be synthesized through a multi-step process involving the use of various reagents and solvents. One of the most common methods for synthesizing N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 2,4-dimethylphenyl isocyanate with 4-methoxy-3-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with morpholine and subsequently hydrolyzed to yield N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising applications of N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is in the treatment of cancer. Studies have shown that N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide can inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways involved in cancer development.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-4-6-18(15(2)12-14)21-28(24,25)16-5-7-19(26-3)17(13-16)20(23)22-8-10-27-11-9-22/h4-7,12-13,21H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOHNBWEMRAJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

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